Dios-Arg free
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Overview
Description
Dios-Arg free: is a steroid-based cationic lipid that contains a diosgenin skeleton coupled to an L-arginine head group. This compound is known for its ability to form complexes with plasmid DNA, facilitating the transfection of plasmid DNA into cells such as H1299 and HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dios-Arg free is synthesized by coupling a diosgenin skeleton with an L-arginine head group. The reaction involves the formation of a complex with plasmid DNA, which decreases plasmid DNA migration in an agarose-gel retardant assay at a charge ratio greater than or equal to 4 .
Industrial Production Methods: The industrial production of this compound involves the use of steroid-based cationic lipids. The compound is typically synthesized in bulk quantities and is available in various pack sizes for research purposes .
Chemical Reactions Analysis
Types of Reactions: Dios-Arg free undergoes several types of chemical reactions, including:
Complex Formation: It forms complexes with plasmid DNA, which is crucial for its function in gene transfection
Endocytosis Inhibition: The transfection effect is reversed by inhibitors such as methyl-β-cyclodextrin and genistein
Common Reagents and Conditions:
Methyl-β-cyclodextrin: Used as a lipid raft-mediated endocytosis inhibitor
Genistein: Used as a caveolae-mediated endocytosis inhibitor
Major Products Formed: The major products formed from these reactions include cationic lipid nanoparticles for intracellular transport .
Scientific Research Applications
Dios-Arg free has a wide range of scientific research applications, including:
Mechanism of Action
Dios-Arg free exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection of plasmid DNA into cells. The compound’s transfection effect is mediated through lipid raft-mediated endocytosis and caveolae-mediated endocytosis pathways . The molecular targets involved include plasmid DNA and various endocytosis inhibitors .
Comparison with Similar Compounds
Cho-Arg: Another steroid-based cationic lipid with a similar mechanism of action.
Tigo-Arg: Similar to Dios-Arg free, it forms complexes with plasmid DNA for intracellular transport.
Uniqueness: this compound is unique due to its specific combination of a diosgenin skeleton and an L-arginine head group, which provides it with distinct properties for gene transfection and intracellular transport .
Properties
Molecular Formula |
C39H65N5O5 |
---|---|
Molecular Weight |
684.0 g/mol |
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate |
InChI |
InChI=1S/C39H65N5O5/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-/m1/s1 |
InChI Key |
RTVNURLFTQDIIJ-GAUCMNSBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1 |
Origin of Product |
United States |
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